1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that features a benzodioxole ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and morpholine moieties through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring but differ in the attached moieties.
Morpholine Derivatives: Compounds with similar morpholine structures but different aromatic rings.
Uniqueness
1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone is unique due to its specific combination of the benzodioxole and morpholine moieties, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-6-15(7-10(2)19-9)14(16)11-3-4-12-13(5-11)18-8-17-12/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQGEMDQGNFTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.